molecular formula C3H9ClNO3P B13792977 Phosphonic acid, [chloro(dimethylamino)methyl]- CAS No. 71566-43-3

Phosphonic acid, [chloro(dimethylamino)methyl]-

Cat. No.: B13792977
CAS No.: 71566-43-3
M. Wt: 173.53 g/mol
InChI Key: HLXNGXGHLKWUNU-UHFFFAOYSA-N
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Description

Phosphonic acid, [chloro(dimethylamino)methyl]- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with the phosphate moiety, which makes it a versatile molecule in various applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [chloro(dimethylamino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane, dichlorophosphine, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids .

Scientific Research Applications

Phosphonic acid, [chloro(dimethylamino)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [chloro(dimethylamino)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, affecting processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Properties

CAS No.

71566-43-3

Molecular Formula

C3H9ClNO3P

Molecular Weight

173.53 g/mol

IUPAC Name

[chloro(dimethylamino)methyl]phosphonic acid

InChI

InChI=1S/C3H9ClNO3P/c1-5(2)3(4)9(6,7)8/h3H,1-2H3,(H2,6,7,8)

InChI Key

HLXNGXGHLKWUNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(P(=O)(O)O)Cl

Origin of Product

United States

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